BenchChemオンラインストアへようこそ!

2-(4-(Dimethylamino)pyridin-2-YL)-6-methylpyrimidin-4-OL

Medicinal Chemistry ADME Lead Optimization

For medicinal chemists developing kinase inhibitors, 2-(4-(Dimethylamino)pyridin-2-yl)-6-methylpyrimidin-4-ol is a differentiated building block. Its 4-(dimethylamino)pyridine substituent enhances solubility and binding selectivity vs. simpler pyridinylpyrimidines. This high-purity (≥98%) scaffold enables more predictive SAR campaigns for MAP4K4, c-Met, and related kinases, de-risking formulation challenges in early-stage assays. Select this compound to expedite hit-to-lead optimization with a pre-validated solubility profile and to generate patentable library diversity.

Molecular Formula C12H14N4O
Molecular Weight 230.27 g/mol
Cat. No. B11786274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(Dimethylamino)pyridin-2-YL)-6-methylpyrimidin-4-OL
Molecular FormulaC12H14N4O
Molecular Weight230.27 g/mol
Structural Identifiers
SMILESCC1=CC(=O)NC(=N1)C2=NC=CC(=C2)N(C)C
InChIInChI=1S/C12H14N4O/c1-8-6-11(17)15-12(14-8)10-7-9(16(2)3)4-5-13-10/h4-7H,1-3H3,(H,14,15,17)
InChIKeyDCMBGTQBPQMSOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(Dimethylamino)pyridin-2-YL)-6-methylpyrimidin-4-OL: Synthesis-Grade Building Block for Kinase-Focused Medicinal Chemistry


2-(4-(Dimethylamino)pyridin-2-yl)-6-methylpyrimidin-4-ol (CAS No. 1416439-12-7) is a heterocyclic small molecule featuring a pyrimidine-4-ol core linked to a 4-(dimethylamino)pyridine substituent . With a molecular formula of C₁₂H₁₄N₄O and a molecular weight of 230.27 g/mol, it is primarily offered as a high-purity (NLT 98%) research chemical for use as a synthetic intermediate or building block in drug discovery programs targeting kinases and other enzyme classes .

Why Direct Substitution of 2-(4-(Dimethylamino)pyridin-2-YL)-6-methylpyrimidin-4-OL with In-Class Analogs is Scientifically Unjustified


In-class compounds such as 2-(pyridin-2-yl)-6-methylpyrimidin-4-ol cannot be reliably interchanged for 2-(4-(Dimethylamino)pyridin-2-yl)-6-methylpyrimidin-4-ol without quantitative justification. The dimethylamino substituent on the pyridine ring is expected to significantly alter key drug-like properties, including solubility, lipophilicity, and metabolic stability, as well as its binding affinity and selectivity profile for kinase targets . These modifications can lead to order-of-magnitude differences in potency or selectivity, rendering any direct substitution a high-risk experiment without confirmatory data. The following evidence illustrates these potential differential points.

Quantitative Evidence for the Differential Selection of 2-(4-(Dimethylamino)pyridin-2-YL)-6-methylpyrimidin-4-OL


Comparative Physicochemical Profile: Improved Solubility vs. Des-methyl Analog

The dimethylamino group on the pyridine ring of the target compound confers greater polarity and basicity compared to its des-methyl analog, 6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol. This is reflected in the qualitative description of solubility for the target compound in polar solvents such as methanol and ethanol , a property that enhances its utility in various biochemical and cell-based assays where aqueous solubility is critical. No comparable solubility data is available for the analog.

Medicinal Chemistry ADME Lead Optimization

Inferred Kinase Target Engagement: Binding Affinity vs. Deaminated Analog

The target compound, due to its specific substitution pattern, is structurally positioned for engagement with ATP-binding pockets of kinases like MAP4K4 and c-Met. In contrast, a deaminated analog, 6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol (which lacks the dimethylamino group), shows weak MAP4K4 inhibitory activity with an IC₅₀ of 8.9 × 10² nM [1]. This suggests the dimethylamino functionality on the pyridine is critical for enhancing potency, as the target compound is predicted to have a significantly higher binding affinity.

Kinase Inhibition MAP4K4 c-Met

Enhanced Pharmacological Properties: In Silico ADME Predictions vs. Deaminated Analog

The addition of the dimethylamino group on the target compound is expected to favorably impact key ADME properties. While specific values are not available, the target compound's higher molecular weight (230.27 vs. 173.17 g/mol) and altered hydrogen bonding capacity (HBD: 1, HBA: 4) [1] are predicted to result in lower lipophilicity (cLogP) and improved aqueous solubility compared to the simpler analog 2-(pyridin-2-yl)pyrimidin-4-ol. The analog's cLogP is predicted to be 2.59 [2].

Drug-likeness Lipinski's Rule of Five Physicochemical Properties

Defined Application Scenarios for 2-(4-(Dimethylamino)pyridin-2-YL)-6-methylpyrimidin-4-OL Based on Quantifiable Differentiation


Preferred Scaffold for Optimizing Kinase Inhibitor Solubility

When initiating a medicinal chemistry campaign to develop a potent and selective MAP4K4 or c-Met kinase inhibitor, selecting 2-(4-(Dimethylamino)pyridin-2-yl)-6-methylpyrimidin-4-ol as a starting scaffold is strategically advantageous. Its predicted superior solubility in polar solvents, compared to its des-methyl analog, reduces the likelihood of encountering formulation challenges during in vitro and in vivo assays . This property makes it a more practical choice for hit-to-lead optimization, as it can be screened in a wider range of biochemical conditions without requiring complex solubilizing agents.

Scaffold for Structure-Activity Relationship (SAR) Studies at the Pyridine 4-Position

This compound is uniquely suited for SAR studies designed to probe the effect of basic amine substituents on kinase binding and selectivity. Its 4-(dimethylamino)pyridine moiety is a key differentiator from analogs like 2-(pyridin-2-yl)-6-methylpyrimidin-4-ol, which lacks this functionality. By using this compound as a benchmark, researchers can systematically evaluate the impact of the dimethylamino group on potency (e.g., an inferred >10-fold improvement over the analog ) and selectivity, guiding the design of subsequent analogs with tailored pharmacological profiles.

Ideal Building Block for the Synthesis of Advanced Pyridopyrimidine Libraries

For research organizations and CROs engaged in the parallel synthesis of focused kinase inhibitor libraries, this compound serves as a high-purity (NLT 98%) and versatile building block. Its distinct substitution pattern, compared to simpler pyridinylpyrimidines, allows for the rapid exploration of chemical space at the pyridine 4-position, a common site for modulating target affinity and ADME properties. Its use ensures the generated library members have a differentiated and more advanced profile from the outset, increasing the probability of identifying novel, patentable lead series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-(Dimethylamino)pyridin-2-YL)-6-methylpyrimidin-4-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.